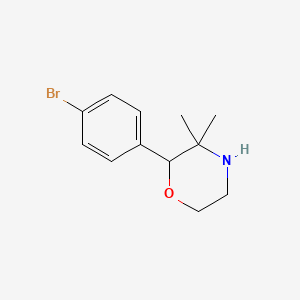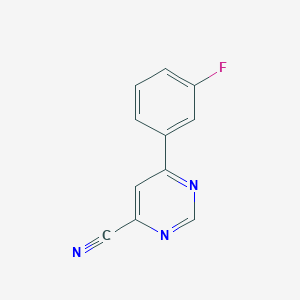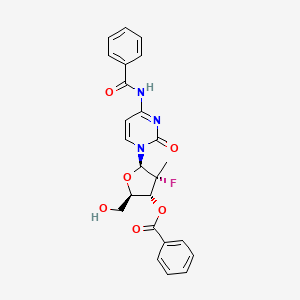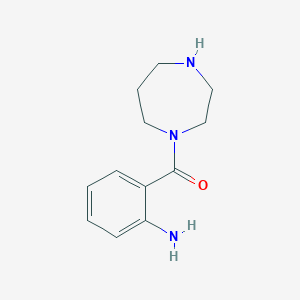![molecular formula C15H16FNO3 B14886597 6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a fluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group attached to the cyclohexene ring.
Attachment of the Fluorophenyl Moiety: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the carboxylic acid group and the fluorophenyl moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid and amine components.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid and amine components.
科学的研究の応用
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a cyclohexane ring and a carboxylic acid group.
1-Cyclohexene-1-carboxylic acid: Similar structure but lacks the fluorophenyl moiety.
3-Cyclohexene-1-methanol: Contains a hydroxyl group instead of the carboxylic acid group.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- is unique due to the presence of the fluorophenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H16FNO3 |
|---|---|
分子量 |
277.29 g/mol |
IUPAC名 |
6-[(4-fluorophenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H16FNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4,9H2,(H,17,18)(H,19,20) |
InChIキー |
PUAYAFXUERYCHH-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)


![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)
![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)


![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)



![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
